

# In-Depth Spectroscopic Analysis of Jensenone: A Technical Guide

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## Compound of Interest

Compound Name: *Jensenone*

Cat. No.: B15601723

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## Introduction

**Jensenone**, a formylated phloroglucinol compound first isolated from the steam volatile leaf oil of *Eucalyptus jensenii*, has garnered interest within the scientific community for its biological activities.<sup>[1]</sup> Its structure, 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde, presents a unique combination of a highly substituted aromatic core with two aldehyde groups and an isovaleryl side chain. Understanding the precise molecular architecture through spectroscopic analysis is paramount for elucidating its mechanism of action and for guiding synthetic efforts toward analogous compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of **Jensenone**, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visual representations of analytical workflows and structural correlations are also included to facilitate a deeper understanding of its characterization.

## Spectroscopic Data of Jensenone

The structural elucidation of **Jensenone** relies heavily on the interpretation of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry for molecular weight and fragmentation analysis. The following tables summarize the key quantitative data obtained from these techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Jensenone**

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1'	10.25	s	-
H-3'	10.25	s	-
OH-2, OH-6	14.0 (broad s)	br s	-
OH-4	12.0 (broad s)	br s	-
H-2"	2.95	d	7.0
H-3"	2.20	m	-
H-4"	0.95	d	6.5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Jensenone**

Position	Chemical Shift ( $\delta$ ) ppm
C-1	105.0
C-2, C-6	165.0
C-3, C-5	108.0
C-4	168.0
C-1' (CHO)	193.0
C-3' (CHO)	193.0
C-1" (C=O)	205.0
C-2"	53.0
C-3"	25.0
C-4"	22.5

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Jensenone**

Ion	m/z (relative intensity %)	Proposed Fragment
[M]+	266 (100)	Molecular Ion
[M-15]+	251 (20)	[M - CH <sub>3</sub> ] <sup>+</sup>
[M-29]+	237 (35)	[M - CHO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
[M-43]+	223 (80)	[M - CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
[M-57]+	209 (60)	[M - COCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
[M-85]+	181 (45)	[M - CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

## NMR Spectroscopy

**Sample Preparation:** A sample of pure **Jensenone** (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or acetone-d<sub>6</sub>, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

**Instrumentation:** NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance operating at 400 MHz or 500 MHz for <sup>1</sup>H nuclei.

### 1D NMR (<sup>1</sup>H and <sup>13</sup>C):

- <sup>1</sup>H NMR: Spectra are acquired with a spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are accumulated for a good signal-to-noise ratio.
- <sup>13</sup>C NMR: Spectra are recorded with proton decoupling. A spectral width of about 220 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds. A larger

number of scans (e.g., 1024 or more) is usually required to obtain a sufficient signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.

2D NMR (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Standard gradient-enhanced COSY (gCOSY) pulse sequences are used. The spectral width in both dimensions is set to cover all proton signals.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A standard gradient-enhanced HSQC pulse sequence is used, with the spectral width in the  $^1\text{H}$  dimension covering all proton signals and in the  $^{13}\text{C}$  dimension covering the expected range of carbon chemical shifts.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. A standard gradient-enhanced HMBC pulse sequence is employed. The long-range coupling constant is typically optimized to 8-10 Hz.

## Mass Spectrometry

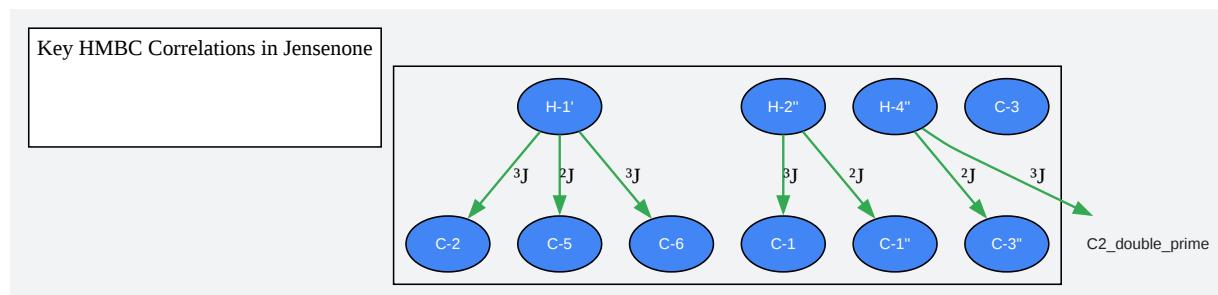
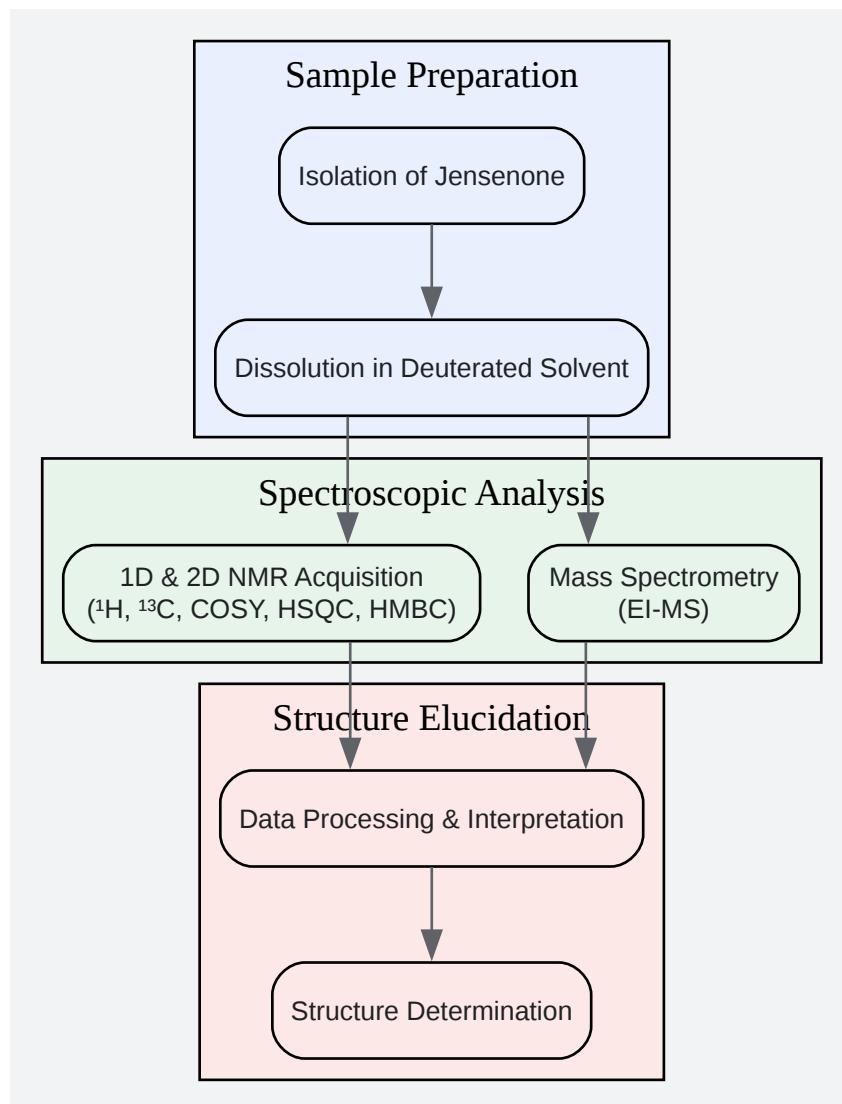
Instrumentation: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Experimental Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Scan Range: m/z 40-500

## Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships in the spectroscopic analysis of **Jensenone**.



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## References

- 1. researchgate.net [researchgate.net]
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